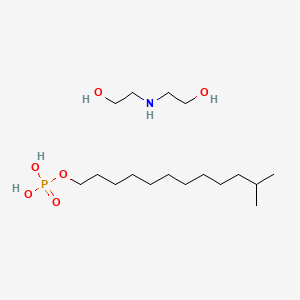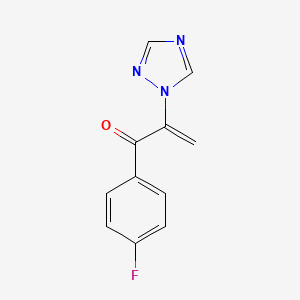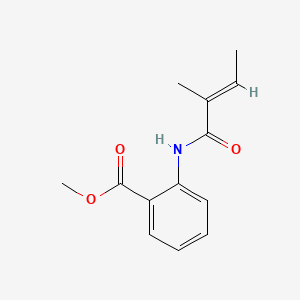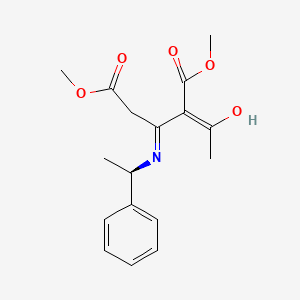
Dimethyl (R)-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate is a complex organic compound characterized by its unique structure and chemical properties
Méthodes De Préparation
The synthesis of Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate involves several steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the ester groups: This can be achieved through esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Introduction of the amine group: This step involves the reaction of an appropriate amine with the intermediate compound, often under basic conditions to facilitate the nucleophilic substitution.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often using coupling reagents and catalysts to enhance the reaction efficiency.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the production process.
Analyse Des Réactions Chimiques
Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives with modified functional groups.
Applications De Recherche Scientifique
Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and other materials.
Mécanisme D'action
The mechanism by which Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate exerts its effects involves its interaction with specific molecular targets. The ester and amine groups allow it to participate in various biochemical reactions, including enzyme catalysis and receptor binding. The pathways involved often include the modification of proteins or nucleic acids, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Dimethyl ®-2-acetyl-3-((1-phenylethyl)amino)pent-2-enedioate can be compared with other similar compounds, such as:
- 1,5-dimethyl (2E,4E)-4-(1-{[(1R)-1-phenylethyl]amino}ethylidene)pent-2-enedioate
- 1,5-dimethyl (2E,4Z)-4-{1-[(2-hydroxy-1-phenylethyl)amino]ethylidene}pent-2-enedioate
- 1,5-dimethyl 4-(1-{[(1S)-1-phenylethyl]amino}ethylidene)pent-2-enedioate
These compounds share similar structural features but differ in the configuration of their double bonds and the presence of additional functional groups, which can influence their reactivity and applications.
Propriétés
Numéro CAS |
81972-26-1 |
|---|---|
Formule moléculaire |
C17H21NO5 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
dimethyl (2Z)-2-(1-hydroxyethylidene)-3-[(1R)-1-phenylethyl]iminopentanedioate |
InChI |
InChI=1S/C17H21NO5/c1-11(13-8-6-5-7-9-13)18-14(10-15(20)22-3)16(12(2)19)17(21)23-4/h5-9,11,19H,10H2,1-4H3/b16-12-,18-14?/t11-/m1/s1 |
Clé InChI |
MNFPNKBAFYXTDU-AFJFWAEGSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N=C(CC(=O)OC)/C(=C(\C)/O)/C(=O)OC |
SMILES canonique |
CC(C1=CC=CC=C1)N=C(CC(=O)OC)C(=C(C)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


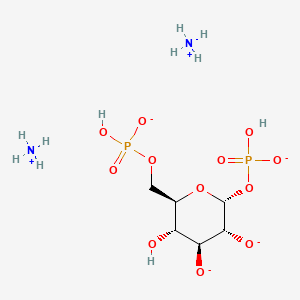

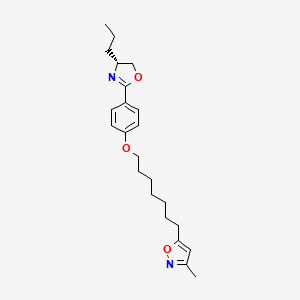

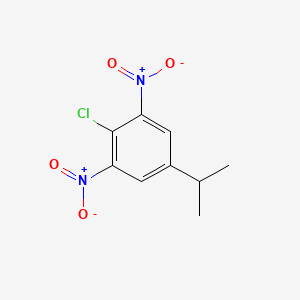

![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)
